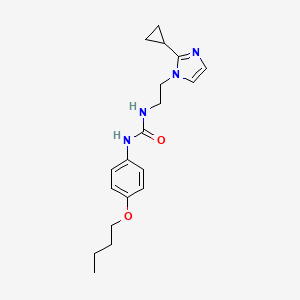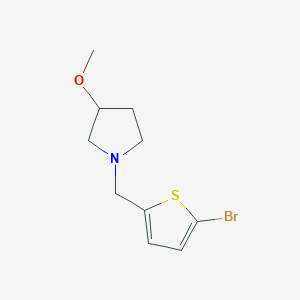
1-(5-Methoxypyridin-2-yl)-4,4-difluorcyclohexan-1-amin; Dihydroiodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide is a synthetic organic compound characterized by the presence of a cyclohexane ring substituted with difluoro and methoxypyridinyl groups
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against specific biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex industrial products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step often involves the cyclization of appropriate precursors to form the cyclohexane ring.
Introduction of Difluoro Groups: Fluorination reactions are employed to introduce the difluoro groups at the 4,4-positions. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclohexane intermediate.
Formation of the Amine Group: The amine functionality is introduced through reductive amination or other amination techniques.
Conversion to Dihydroiodide Salt: The final step involves the conversion of the free amine to its dihydroiodide salt form, typically by reacting with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the difluoro groups or the pyridinyl ring, potentially leading to defluorination or hydrogenation products.
Substitution: The methoxypyridinyl group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Formation of oxides or imines.
Reduction: Defluorinated or hydrogenated derivatives.
Substitution: Various substituted pyridinyl derivatives.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxypyridinyl groups may enhance binding affinity and specificity, leading to modulation of the target’s activity. The exact pathways and molecular interactions depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Difluoro-1-(pyridin-2-yl)cyclohexan-1-amine
- 4,4-Difluoro-1-(3-methoxypyridin-2-yl)cyclohexan-1-amine
- 4,4-Difluoro-1-(5-methylpyridin-2-yl)cyclohexan-1-amine
Uniqueness
Compared to similar compounds, 4,4-Difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide is unique due to the presence of both difluoro and methoxypyridinyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(5-methoxypyridin-2-yl)cyclohexan-1-amine;dihydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O.2HI/c1-17-9-2-3-10(16-8-9)11(15)4-6-12(13,14)7-5-11;;/h2-3,8H,4-7,15H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQMGCSFBSAOTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C2(CCC(CC2)(F)F)N.I.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2I2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(1-Ethylpyrazol-4-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2506713.png)


![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cycloheptane]](/img/structure/B2506719.png)
![Methyl 4-[(3-cyanothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2506720.png)
![1'-[4-(Trifluoromethoxy)benzoyl]-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one](/img/structure/B2506721.png)


![N-[(5-Chloro-2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2506724.png)
![9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2506725.png)
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2506726.png)
![5-chloro-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2506727.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2506734.png)
